N-Boc-16-amino-hexadecanoic acid

CAS No.: 135747-73-8

Cat. No.: VC6904247

Molecular Formula: C21H41NO4

Molecular Weight: 371.562

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 135747-73-8 |

|---|---|

| Molecular Formula | C21H41NO4 |

| Molecular Weight | 371.562 |

| IUPAC Name | 16-[(2-methylpropan-2-yl)oxycarbonylamino]hexadecanoic acid |

| Standard InChI | InChI=1S/C21H41NO4/c1-21(2,3)26-20(25)22-18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-19(23)24/h4-18H2,1-3H3,(H,22,25)(H,23,24) |

| Standard InChI Key | WYLNQFZBFIXXJM-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NCCCCCCCCCCCCCCCC(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

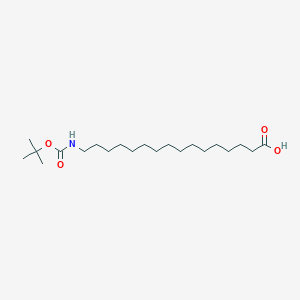

N-Boc-16-amino-hexadecanoic acid features a hexadecanoic acid backbone () modified by an amino group at the 16th carbon, shielded by a Boc protecting group. The Boc group () imparts steric hindrance and stability to the amine, preventing unwanted reactions during synthetic processes . The carboxylic acid terminus remains free for conjugation, enabling esterification or amidation.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 135747-73-8 |

| Molecular Formula | |

| Molecular Weight | 371.562 g/mol |

| Purity | 95% |

| IUPAC Name | 16-((tert-Butoxycarbonyl)amino)hexadecanoic acid |

Comparative Analysis with Palmitic Acid

Structurally analogous to palmitic acid (hexadecanoic acid, ), the Boc derivative diverges in solubility and reactivity. Palmitic acid, a saturated fatty acid with a melting point of 62.9°C and boiling point of 351°C, exhibits limited water solubility due to its nonpolar tail . In contrast, the Boc group introduces polar characteristics, slightly enhancing solubility in organic solvents like dichloromethane or tetrahydrofuran .

Table 2: Structural and Functional Comparison

| Property | N-Boc-16-Amino-Hexadecanoic Acid | Palmitic Acid |

|---|---|---|

| Molecular Formula | ||

| Functional Groups | Boc-protected amine, carboxylic acid | Carboxylic acid |

| Solubility | Moderate in polar solvents | Insoluble in water |

Synthesis and Characterization

Synthetic Pathways

The synthesis of N-Boc-16-amino-hexadecanoic acid typically involves multi-step reactions starting from hexadecanoic acid precursors. A representative protocol adapted from Gao et al. (2015) includes :

-

Amination: Introduction of an amino group at the terminal carbon via hydroxylamine hydrochloride in methanol under reflux.

-

Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., pyridine or triethylamine) to shield the amine.

-

Purification: Isolation using column chromatography or recrystallization to achieve 95% purity .

Analytical Validation

Characterization via nuclear magnetic resonance (NMR) and mass spectrometry confirms structural integrity. The Boc group’s tert-butyl protons resonate at 1.4 ppm in -NMR, while the carbonyl signal appears near 170 ppm in -NMR . High-resolution mass spectrometry (HRMS) verifies the molecular ion peak at m/z 371.562 .

Applications in Organic Synthesis

Peptide Modification

The compound’s amino and carboxylic acid functionalities facilitate its use in solid-phase peptide synthesis (SPPS). For instance, conjugating lipid chains to peptides enhances membrane permeability, a strategy employed in anticancer drug design . The Boc group is selectively deprotected under acidic conditions (e.g., trifluoroacetic acid), enabling sequential coupling .

Prodrug Development

Lipidation via N-Boc-16-amino-hexadecanoic acid improves drug bioavailability. For example, attaching the Boc-protected amine to antiviral agents increases their hydrophobicity, promoting cellular uptake. Subsequent deprotection in vivo releases the active drug .

Biological Relevance and Mechanistic Insights

Anti-Inflammatory Activity

Hexadecanoic acid inhibits phospholipase A2 (PLA2), an enzyme initiating inflammatory cascades by releasing arachidonic acid . Molecular docking studies reveal that the carboxylic acid group binds PLA2’s active site, competitively blocking substrate access . Although the Boc derivative’s anti-inflammatory potential remains unexplored, its structural similarity positions it as a candidate for further study.

Comparative Analysis with Related Compounds

Hexadecanoate Anion

The hexadecanoate anion (), conjugate base of palmitic acid, participates in lipid metabolism and β-oxidation . Unlike the Boc-protected amine, hexadecanoate lacks functional groups for covalent modifications, limiting its utility in synthetic applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume